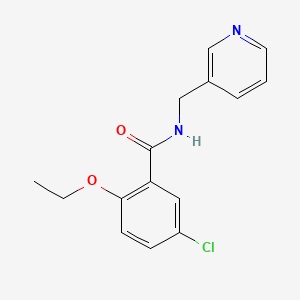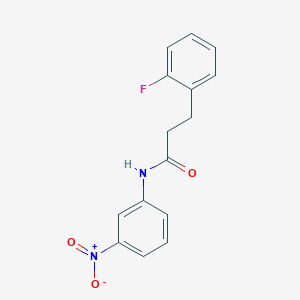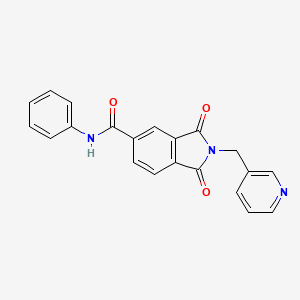
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)propanamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)propanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating metabolic disorders and enhancing athletic performance. It belongs to a class of compounds known as PPARδ agonists, which activate a specific receptor in the body that regulates lipid metabolism and energy expenditure. In
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)propanamide works by activating the PPARδ receptor, which is found in many tissues throughout the body, including muscle, liver, and adipose tissue. Activation of this receptor leads to increased lipid metabolism and energy expenditure, which can lead to improved glucose and lipid homeostasis. In addition, activation of the PPARδ receptor has been shown to reduce inflammation and oxidative stress, which can have beneficial effects on overall health and well-being.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation, improve glucose uptake, and reduce inflammation and oxidative stress. In addition, it has been shown to increase endurance and reduce fatigue, which may be due to its effects on energy metabolism. However, the long-term effects of this compound on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)propanamide has several advantages for use in lab experiments. It is a highly specific and potent agonist of the PPARδ receptor, which allows for precise control of the experimental conditions. In addition, it has been extensively studied in animal models and has been shown to have a number of beneficial effects on metabolic and physiological function. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have potential for abuse by athletes, and its long-term effects on human health are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)propanamide. One area of interest is the development of new PPARδ agonists with improved safety and efficacy profiles. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of metabolic disorders. In addition, further research is needed to determine the long-term effects of this compound on human health, particularly with regard to its potential for abuse by athletes. Overall, this compound represents a promising area of research for the treatment of metabolic disorders and enhancement of athletic performance.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)propanamide has been extensively studied for its potential use in treating metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has been shown to increase insulin sensitivity, improve glucose uptake, and reduce inflammation in animal models. In addition, this compound has been studied for its potential use in enhancing athletic performance. It has been shown to increase endurance and reduce fatigue in animal models, and has been banned by the World Anti-Doping Agency due to its potential for abuse by athletes.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-9-15(7-8-16(11)18)22-12(2)17(21)20-14-5-3-13(10-19)4-6-14/h3-9,12H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRPTJQKEHAOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4402322.png)

![4-[4-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4402335.png)
![4-fluoro-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid](/img/structure/B4402337.png)
![1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402344.png)
![4-{4-[2-(diethylamino)ethoxy]phenyl}butan-2-one hydrochloride](/img/structure/B4402354.png)
![N~2~-(4-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4402358.png)

![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4402382.png)

![2-[4-(acetylamino)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4402400.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4402403.png)
![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4402411.png)
